molecular formula C14H16ClN3O4S B1608823 3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide CAS No. 499769-99-2

3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide

Cat. No.: B1608823
CAS No.: 499769-99-2
M. Wt: 357.8 g/mol
InChI Key: ZXRCECHMLMHINO-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide is a chemical compound known for its potential therapeutic applications. It is also referred to as CHIR-99021 in some scientific literature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine to form an intermediate product. This intermediate is then reacted with N-hydroxypropanimidamide under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It has shown promise as a therapeutic agent in the treatment of certain diseases, particularly in the field of oncology.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect protein kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzene sulfonamide
  • **4-chlorophenyl 3-[(4-chlorophenyl)sulfonylamino]propanoate

Uniqueness

What sets 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit certain enzymes and signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRCECHMLMHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383247
Record name 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-99-2
Record name 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide
Reactant of Route 2
3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide

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